3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
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Overview
Description
Preparation Methods
The synthesis of 3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzamide with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors . By binding to these targets, it can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:
2,3-Dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one: This compound lacks the methyl group at the 3-position, which can affect its biological activity and chemical reactivity.
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall chemical behavior .
Properties
CAS No. |
52727-42-1 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-15-11-12-9-5-3-2-4-8(9)10(14)13(7)11/h2-5,7H,6H2,1H3 |
InChI Key |
LDSHXQBCCAZEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=NC3=CC=CC=C3C(=O)N12 |
Origin of Product |
United States |
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